molecular formula C4H11NO B1616762 O-Isobutylhydroxylamine CAS No. 5618-62-2

O-Isobutylhydroxylamine

Cat. No.: B1616762
CAS No.: 5618-62-2
M. Wt: 89.14 g/mol
InChI Key: RUMFZCKCISCDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Molecular Weight : Approximately 89.14 Da .

Physical And Chemical Properties Analysis

  • Melting Point : The hydrochloride salt of O-Isobutylhydroxylamine has a melting point of 129°C .

Scientific Research Applications

Biosynthesis of Antibiotics

O-Isobutylhydroxylamine plays a role in the biosynthesis of antibiotics like valanimycin. Studies show its incorporation into valanimycin by Streptomyces viridifaciens, with loss of its oxygen label, indicating its involvement in the formation of the azoxy oxygen atom of valanimycin (Tao, Alemany, & Parry, 2003).

Enzymatic Oxidation

Isobutylamine is oxidized to isobutylhydroxylamine by a two-component enzyme system in Streptomyces viridifaciens. This process involves isobutylamine hydroxylase and a flavin reductase, providing insights into enzymatic mechanisms involving isobutylhydroxylamine (Parry & Li, 1997).

Gene Cloning and Protein Function

Cloning and analysis of the gene encoding isobutylamine N-hydroxylase (IBAH) from S. viridifaciens have been achieved, with overexpression yielding a protein that catalyzes the conversion of isobutylamine to isobutylhydroxylamine. This emphasizes the biochemical and genetic aspects of isobutylhydroxylamine production (Parry, Li, & Cooper, 1997).

Asymmetric Synthesis of Nitrogen Compounds

This compound derivatives are used in the asymmetric synthesis of various nitrogen-containing compounds, highlighting its utility in organic chemistry and pharmaceutical synthesis (Moody, 2004).

Enzymology and Biochemical Research

The compound is associated with the study of specific enzymes like acetohydroxy acid isomeroreductase, which is key in amino acid biosynthesis. Research in this area contributes to understanding enzyme mechanisms and potential applications in agrochemical research (Dumas et al., 2001).

Future Directions

: ChemSpider: O-Isobutylhydroxylamine : Avantor Sciences: this compound Hydrochloride

Properties

IUPAC Name

O-(2-methylpropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2)3-6-5/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMFZCKCISCDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336799
Record name O-Isobutylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5618-62-2, 6084-58-8
Record name O-Isobutylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-METHYLPROPYL)HYDROXYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Isobutylhydroxylamine
Reactant of Route 2
Reactant of Route 2
O-Isobutylhydroxylamine
Reactant of Route 3
O-Isobutylhydroxylamine
Reactant of Route 4
O-Isobutylhydroxylamine
Reactant of Route 5
O-Isobutylhydroxylamine
Reactant of Route 6
O-Isobutylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.